Alpha-lactalbumin is primarily sourced from bovine milk, but it can also be found in human milk and the milk of other mammals. It constitutes about 20% of the total protein content in human milk and approximately 25% in cow's milk. The protein is often isolated from whey, a byproduct of cheese production, making it accessible for various applications.
Alpha-lactalbumin belongs to the family of whey proteins, which are classified as globular proteins due to their spherical shape. It is distinct from other whey proteins like beta-lactoglobulin and serum albumin. In terms of biochemical classification, alpha-lactalbumin is categorized under the category of lactoproteins.
Alpha-lactalbumin can be synthesized through various methods, including:
The isolation process typically requires careful control of pH and temperature to maximize yield and purity. For example, maintaining a pH around 4.1 to 4.3 during solvent extraction has been shown to optimize alpha-lactalbumin recovery while minimizing contamination from other whey proteins .
Alpha-lactalbumin has a compact globular structure, consisting of approximately 123 amino acids with a molecular weight of about 14,200 Da. Its structure includes several alpha-helices and beta-sheets that contribute to its stability and functionality.
The three-dimensional structure of alpha-lactalbumin has been elucidated using techniques such as X-ray crystallography. The protein exhibits a calcium-binding site that is critical for its biological activity, particularly in lactose synthesis .
Alpha-lactalbumin is primarily involved in the enzymatic reaction catalyzed by galactosyltransferase during lactose synthesis:
In this reaction, alpha-lactalbumin acts as a regulatory subunit that enhances the affinity of galactosyltransferase for glucose, thus facilitating lactose production under physiological conditions .
The reaction mechanism involves the binding of substrates to the active site of galactosyltransferase in the presence of alpha-lactalbumin, which alters the enzyme's kinetics favorably towards lactose synthesis.
The mechanism by which alpha-lactalbumin facilitates lactose synthesis involves several steps:
Studies indicate that alpha-lactalbumin lowers the Km value for glucose significantly, allowing efficient lactose synthesis even at low glucose concentrations .
Relevant analyses have demonstrated that alpha-lactalbumin retains functional properties even after processing, making it suitable for various applications .
Alpha-lactalbumin has several scientific uses:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2